molecular formula C10H10N2O5S B12623479 2-Nitro-N-(2-oxobut-3-en-1-yl)benzene-1-sulfonamide CAS No. 921617-20-1

2-Nitro-N-(2-oxobut-3-en-1-yl)benzene-1-sulfonamide

Cat. No.: B12623479
CAS No.: 921617-20-1
M. Wt: 270.26 g/mol
InChI Key: HEBAVCQUOZIMMN-UHFFFAOYSA-N
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Description

2-Nitro-N-(2-oxobut-3-en-1-yl)benzene-1-sulfonamide is a chemical compound with a complex structure that includes nitro, sulfonamide, and enone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-N-(2-oxobut-3-en-1-yl)benzene-1-sulfonamide typically involves multiple steps. One common method includes the nitration of N-(2-oxobut-3-en-1-yl)benzene-1-sulfonamide. The reaction conditions often require a nitrating agent such as nitric acid in the presence of sulfuric acid to introduce the nitro group into the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-N-(2-oxobut-3-en-1-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives with higher oxidation states.

    Reduction: Formation of N-(2-oxobut-3-en-1-yl)benzene-1-sulfonamide with an amine group.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

2-Nitro-N-(2-oxobut-3-en-1-yl)benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.

    Medicine: Explored for its antimicrobial properties.

    Industry: Utilized in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Nitro-N-(2-oxobut-3-en-1-yl)benzene-1-sulfonamide involves its interaction with biological molecules. The nitro group can undergo reduction in biological systems, leading to the formation of reactive intermediates that can interact with enzymes and other proteins. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site.

Comparison with Similar Compounds

Similar Compounds

    N-(2-oxobut-3-en-1-yl)benzene-1-sulfonamide: Lacks the nitro group, making it less reactive in certain chemical reactions.

    2-Nitrobenzene-1-sulfonamide:

    N-(2-oxobut-3-en-1-yl)benzene-1-sulfonic acid: Contains a sulfonic acid group instead of a sulfonamide group, altering its chemical properties.

Uniqueness

2-Nitro-N-(2-oxobut-3-en-1-yl)benzene-1-sulfonamide is unique due to the presence of both nitro and sulfonamide groups, which provide a combination of reactivity and biological activity not found in similar compounds. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

921617-20-1

Molecular Formula

C10H10N2O5S

Molecular Weight

270.26 g/mol

IUPAC Name

2-nitro-N-(2-oxobut-3-enyl)benzenesulfonamide

InChI

InChI=1S/C10H10N2O5S/c1-2-8(13)7-11-18(16,17)10-6-4-3-5-9(10)12(14)15/h2-6,11H,1,7H2

InChI Key

HEBAVCQUOZIMMN-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)CNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

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